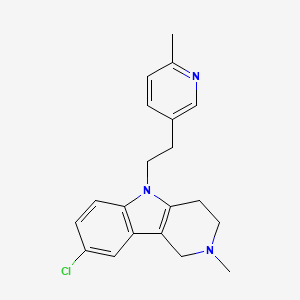

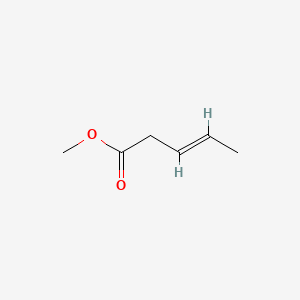

Methyl trans-3-pentenoate

Übersicht

Beschreibung

Methyl trans-3-Pentenoate, also known as Methyl (E)-pent-3-enoate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a synthetic product with potential research and development risk .

Synthesis Analysis

This compound may be used for the total synthesis of phytochemicals (-)-grandinolide and (-)-sapranthin . It is an ester and its ring-closing metathesis (RCM) using silica- and monolith supported Grubbs-Herrmann-type catalysts has been reported .Molecular Structure Analysis

The molecular weight of this compound is 114.14 and its formula is C6H10O2 . The SMILES string representation of its structure is C/C=C/CC(=O)OC .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it undergoes ring-closing metathesis (RCM) using silica- and monolith supported Grubbs-Herrmann-type catalysts . Additionally, the 1,3-dipolar cycloaddition of this compound with C-ethoxycarbonyl nitrone to form isoxazolidines has been studied .Physical and Chemical Properties Analysis

This compound is a liquid at 20°C . It has a refractive index of n20/D 1.421 (lit.) . Its boiling point is 55-56 °C/20 mmHg (lit.) and it has a density of 0.93 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Novel Polyester Synthesis

The synthesis of a new polyester building block, trans-2,5-dihydroxy-3-pentenoic acid methyl ester, from pentoses using tin-containing silicates highlights a significant application of Methyl trans-3-Pentenoate derivatives. This process, which occurs under alkali-free conditions, leads to the production of a co-polymer with functional groups originating from the ester. This illustrates the potential for functionalizing new co-polymers, expanding the scope of materials science and polymer chemistry (Elliot et al., 2017).

Flavoring and Aroma Enhancement

Methyl-thio-2-methyl-2-pentenoate, a related compound, has been used in enhancing the aroma or taste of foodstuffs, chewing gums, medicinal products, or toothpaste. This application in the food and consumer products industry demonstrates the versatility of this compound derivatives in sensory enhancement (Pittet et al., 1984).

Thermal Reaction Studies

The thermal reactions of various esters, including this compound derivatives, have been studied for their potential in creating different chemical products. These reactions are important in understanding the stability and reactivity of these compounds under different conditions, which is crucial in various industrial processes (HasegawaHajime et al., 1977).

Catalysis and Chemical Transformations

Research on cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol has shown the potential of this compound derivatives in catalysis. This research provides insights into new ways of synthesizing esters, which are fundamental components in various chemical industries (Matsuda, 1973).

Conformational Studies

Conformational studies of this compound and its derivatives are crucial in understanding their chemical behavior. Such studies are essential in the field of organic chemistry, particularly in the development of new synthetic methodologies and understanding reaction mechanisms (Gung & Yanik, 1996).

Safety and Hazards

Methyl trans-3-Pentenoate is classified as a flammable liquid (Category 3, H226) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It forms explosive mixtures with air at elevated temperatures and its vapors are heavier than air and may spread along floors . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

Eigenschaften

CAS-Nummer |

818-58-6 |

|---|---|

Molekularformel |

C6H10O2 |

Molekulargewicht |

114.14 g/mol |

IUPAC-Name |

methyl pent-3-enoate |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3 |

InChI-Schlüssel |

KJALUUCEMMPKAC-UHFFFAOYSA-N |

Isomerische SMILES |

C/C=C/CC(=O)OC |

SMILES |

CC=CCC(=O)OC |

Kanonische SMILES |

CC=CCC(=O)OC |

| 20515-19-9 818-58-6 |

|

Piktogramme |

Flammable; Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)